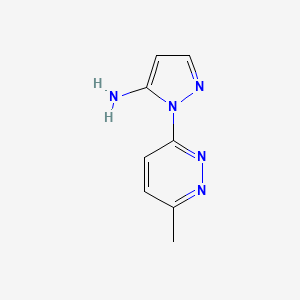
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
Overview
Description
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Overview of Pyrazole Compounds
Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological profiles. Specifically, this compound has been studied for its potential therapeutic applications.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in various assays. A review noted that pyrazole derivatives exhibit activity against multiple cancer cell lines, with some compounds achieving IC50 values as low as 0.19 µM against BRAF(V600E) mutations .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | Apoptosis induction |
| Compound X | HeLa (Cervical) | 49.85 | Cell cycle arrest |
| Compound Y | HepG2 (Liver) | 54.25 | Anti-proliferative |
2. Anti-inflammatory Properties
Pyrazole compounds have also been recognized for their anti-inflammatory effects. Research indicates that they can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases . The mechanism often involves the inhibition of specific kinases involved in inflammatory pathways.
3. Antibacterial Activity
The antibacterial properties of pyrazole derivatives are another area of interest. Compounds similar to this compound have demonstrated significant activity against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit key enzymes essential for bacterial viability .
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives:
Case Study 1: Anticancer Efficacy
In a study examining a series of pyrazole derivatives, one compound exhibited an IC50 value of 0.49 µM against B16-F10 melanoma cells, indicating potent anticancer activity. The study concluded that structural modifications at the N-position significantly influenced the anticancer efficacy .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on a derivative that inhibited LPS-induced TNF-alpha release in vitro. This compound was shown to reduce inflammation markers significantly and could serve as a lead structure for developing new anti-inflammatory agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity:
Table 2: Structure-Activity Relationships in Pyrazole Derivatives
| Position Modified | Substituent Type | Effect on Activity |
|---|---|---|
| N1 | Alkyl | Increased potency |
| C5 | Aryl | Enhanced selectivity |
| C3 | Heteroaryl | Broader spectrum |
Properties
IUPAC Name |
2-(6-methylpyridazin-3-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-2-3-8(12-11-6)13-7(9)4-5-10-13/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWOBXDGYYGREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















